molecular formula C22H19N3O3S B11167270 N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B11167270
M. Wt: 405.5 g/mol
InChI Key: IYDOPKJKHRRRLE-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that features an indole ring, a benzamide group, and a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro assays. Compounds with structural similarities have shown promising results against cancer cell lines such as HCT116 (human colorectal carcinoma). For instance, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design. The indole ring's ability to interact with biological targets allows for the development of novel therapeutics aimed at specific diseases. The sulfonamide group enhances the compound's solubility and bioavailability, which are critical factors in drug formulation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups on the aromatic rings showed enhanced activity against both bacterial and fungal strains. The study highlighted the importance of structural modifications in optimizing antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

In another investigation, several indole derivatives were tested for their cytotoxic effects on cancer cell lines. The findings revealed that this compound exhibited significant antiproliferative activity, with IC50 values indicating superior efficacy compared to conventional treatments. This study underscores the potential for further development of this compound as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to its specific substitution pattern on the indole ring and the presence of both benzamide and phenylsulfonyl groups. This combination of functional groups can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzamide structure with a phenylsulfonyl group. This unique configuration is believed to contribute to its biological activities, particularly in targeting specific enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:
    • Monoamine Oxidase B (MAO-B) : It acts as a selective and competitive inhibitor, which is significant for neuroprotective applications in treating neurodegenerative diseases like Parkinson's disease .
    • RET Kinase : Studies indicate that derivatives of similar benzamide compounds exhibit potent inhibition of RET kinase, a target in cancer therapy .
  • Antitumor Activity : The compound exhibits antitumor properties by inducing apoptosis in cancer cells. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activity by modulating cytokine production and inhibiting pathways involved in inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Mechanism IC50/Effectiveness Reference
MAO-B InhibitionSelective inhibitionNot specified
RET Kinase InhibitionEnzyme inhibitionModerate to high potency
Antitumor ActivityInduces apoptosisIC50 values < 10 µM
Anti-inflammatoryCytokine modulationSignificant reduction in TNF-α

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound exhibited an IC50 value indicating potent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Neuroprotection : Another study highlighted the neuroprotective effects of the compound through MAO-B inhibition, which is crucial for preventing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
  • Inflammatory Response : Research demonstrated that the compound significantly reduced TNF-α levels in LPS-stimulated macrophages, indicating its role as an anti-inflammatory agent .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(1H-indol-5-yl)benzamide

InChI

InChI=1S/C22H19N3O3S/c26-22(25-19-10-11-21-18(14-19)12-13-23-21)17-8-6-16(7-9-17)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26)

InChI Key

IYDOPKJKHRRRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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